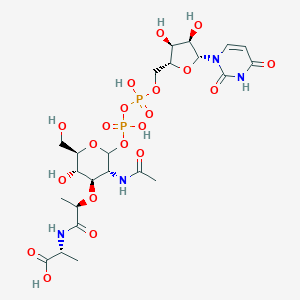
Udp-N-acetylmuramylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Udp-N-acetylmuramylalanine, also known as this compound, is a useful research compound. Its molecular formula is C23H36N4O20P2 and its molecular weight is 750.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Peptidoglycan Biosynthesis
UDP-N-acetylmuramylalanine is integral to the formation of peptidoglycan, a vital component of bacterial cell walls. The compound is involved in the enzymatic reactions catalyzed by ligases that facilitate the incorporation of amino acids into the peptidoglycan structure.
Key Enzymatic Reactions
- MurD Enzyme : UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) utilizes UMA to add D-glutamate to its substrate. Studies have elucidated the crystal structure of MurD in complex with UMA, revealing insights into substrate binding and enzyme mechanism .
- MurC Enzyme : In Mycobacterium leprae, MurC ligase incorporates L-alanine or glycine into UDP-N-acetylmuramate. This specificity highlights variations in peptidoglycan composition across different bacterial species, which can inform drug design targeting these enzymes .
Regulation of Enzymatic Activity
This compound functions as an activator for certain enzymes involved in peptidoglycan biosynthesis. For instance, it has been shown to enhance the activity of glutamate racemase in Escherichia coli, significantly increasing its catalytic efficiency and altering kinetic parameters such as Km and Vmax .
Kinetic Studies
- In the presence of this compound, the Km value for D-glutamate decreased from 18.9 mM to 4.2 mM, while Vmax increased from 0.4 to 34 µmol/(min·mg), demonstrating its potent regulatory effect .
Structural Biology Insights
The structural analysis of enzymes interacting with this compound has provided significant insights into their mechanisms and potential for drug targeting. The identification of binding sites and interaction residues through crystallography has implications for understanding antibiotic resistance mechanisms.
Therapeutic Implications
Given its central role in bacterial cell wall synthesis, this compound is a promising target for antibiotic development. By inhibiting enzymes that utilize UMA, new antimicrobial strategies could be developed against resistant strains of bacteria.
Potential Drug Targets
Propiedades
Número CAS |
1941-66-8 |
|---|---|
Fórmula molecular |
C23H36N4O20P2 |
Peso molecular |
750.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1 |
Clave InChI |
NTMMCWJNQNKACG-JKXSCJIPSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |
SMILES canónico |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Sinónimos |
UDP-MurNac-Ala UDP-N-acetylmuramyl-L-alanine UDP-N-acetylmuramylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















